molecular formula C12H18N2O2 B14806897 (3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine

(3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine

Cat. No.: B14806897
M. Wt: 222.28 g/mol
InChI Key: WGVYXPHGOQEQKY-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine is an organic compound with the molecular formula C12H18N2O2 It is a derivative of pyridine, featuring both cyclopropoxy and isopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process requires careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Copper catalysis with water as the oxygen source.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-2-yl-methanones, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropoxy-2-isopropoxypyridin-4-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(3-cyclopropyloxy-2-propan-2-yloxypyridin-4-yl)methanamine

InChI

InChI=1S/C12H18N2O2/c1-8(2)15-12-11(16-10-3-4-10)9(7-13)5-6-14-12/h5-6,8,10H,3-4,7,13H2,1-2H3

InChI Key

WGVYXPHGOQEQKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1OC2CC2)CN

Origin of Product

United States

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